Sclerotigenin

Description

This compound is a natural product found in Penicillium commune, Penicillium raistrickii, and Penicillium sclerotigenum with data available.

Structure

3D Structure

Properties

IUPAC Name |

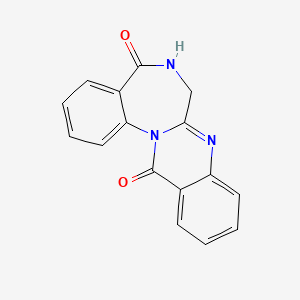

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKOTTXJAPLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sclerotigenin: A Technical Guide to its Natural Sources, Production, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotigenin, a benzodiazepine alkaloid with noteworthy anti-insectan properties, represents a molecule of significant interest for agricultural and pharmaceutical research. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its natural origins, the organisms responsible for its production, and the methodologies for its isolation and characterization. While quantitative production data remains a key area for further investigation, this document consolidates the available qualitative and procedural information to serve as a foundational resource for researchers in the field.

Natural Sources and Producing Organisms

This compound is a secondary metabolite produced by filamentous fungi, specifically within the genus Penicillium. The primary and most well-documented producer of this compound is Penicillium sclerotigenum .[1] It has been isolated from the sclerotia of this fungus, which are compact, hardened masses of mycelium that serve as survival structures.

Other species within the Penicillium genus have also been reported to produce this compound and related benzodiazepine alkaloids. These include:

-

Penicillium commune

-

Penicillium raistrickii

While these organisms are known producers, the concentration and ease of extraction of this compound may vary between species and even between different strains of the same species.

Quantitative Data

A critical gap in the current body of literature is the lack of comprehensive quantitative data on this compound production. To date, no published studies have presented a detailed comparison of this compound yields from its various producing organisms or under different fermentation conditions. The following table summarizes the known producing organisms and highlights the absence of specific yield data.

| Producing Organism | Natural Source/Substrate | This compound Yield (mg/L or mg/g) | Reference |

| Penicillium sclerotigenum | Sclerotia from solid-substrate fermentation on corn kernels | Data not available | [2] |

| Penicillium commune | Not specified for this compound | Data not available | |

| Penicillium raistrickii | Not specified for this compound | Data not available |

Further research is imperative to quantify this compound production, optimize fermentation parameters, and select high-yielding strains for potential scale-up and industrial applications.

Experimental Protocols

The following sections outline the general methodologies for the production, isolation, and purification of this compound based on available literature. It is important to note that these are generalized protocols and may require optimization for specific laboratory conditions and fungal strains.

Production of Sclerotia from Penicillium sclerotigenum

This compound is primarily isolated from the sclerotia of P. sclerotigenum. A common method for inducing sclerotia formation is through solid-substrate fermentation.

Materials:

-

Penicillium sclerotigenum culture

-

Corn kernels (or other suitable grain-based substrate)

-

Distilled water

-

Fermentation flasks or bags

-

Autoclave

-

Incubator

Protocol:

-

Substrate Preparation: Moisten the corn kernels with distilled water. The optimal water content will need to be determined empirically but should be sufficient to support fungal growth without becoming anaerobic.

-

Sterilization: Autoclave the moistened corn kernels in fermentation flasks or bags to ensure sterility.

-

Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial fragments of P. sclerotigenum.

-

Incubation: Incubate the inoculated substrate under controlled conditions of temperature and humidity. While specific optimal conditions for P. sclerotigenum sclerotia production are not detailed in the literature, a typical starting point for many Penicillium species is 25°C in the dark for several weeks.

-

Harvesting: Once mature, the hardened, often pigmented sclerotia can be manually harvested from the substrate.

Isolation and Purification of this compound

The isolation and purification of this compound from fungal sclerotia involves solvent extraction followed by chromatographic separation.

Materials:

-

Dried and ground sclerotia of P. sclerotigenum

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Sephadex LH-20

-

Chromatography column

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Rotary evaporator

Protocol:

-

Extraction:

-

Grind the harvested and dried sclerotia to a fine powder.

-

Perform a solvent extraction using dichloromethane (CH₂Cl₂). This can be done through maceration or Soxhlet extraction.

-

Concentrate the resulting crude extract using a rotary evaporator.

-

-

Sephadex LH-20 Column Chromatography:

-

Pack a chromatography column with Sephadex LH-20 resin and equilibrate it with a suitable solvent, typically methanol.

-

Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

-

Elute the column with the same solvent, collecting fractions.

-

Monitor the fractions for the presence of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) with UV visualization or analytical HPLC.

-

Pool the fractions containing this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the this compound-containing fractions by preparative RP-HPLC.

-

While specific parameters for this compound are not published, a typical starting point for benzodiazepine alkaloids would be a C18 column.

-

The mobile phase would likely consist of a gradient of water and acetonitrile.

-

Monitor the elution profile at a suitable UV wavelength and collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

-

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information on the proton environment in the molecule.

-

¹³C NMR identifies the different carbon atoms.

-

2D NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately confirming the chemical structure.

-

Signaling Pathways and Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure, a plausible pathway has been proposed. It is suggested that this compound is biosynthesized from two molecules of anthranilic acid and one molecule of glycine . This suggests the involvement of a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex.

Below is a conceptual diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

This diagram illustrates a logical workflow for the production and analysis of this compound.

Caption: Experimental workflow for this compound production and analysis.

Conclusion and Future Directions

This compound remains a promising natural product with demonstrated biological activity. While its primary source, Penicillium sclerotigenum, is well-established, there is a clear need for further research to move from qualitative descriptions to robust, quantitative data. Future research efforts should be directed towards:

-

Strain Screening and Optimization: Identifying high-yielding strains of P. sclerotigenum and other producing organisms.

-

Fermentation Development: Optimizing culture conditions (media composition, pH, temperature, aeration) to maximize this compound production.

-

Protocol Refinement: Developing detailed and reproducible protocols for the isolation and purification of this compound.

-

Biosynthetic Pathway Elucidation: Utilizing genomic and metabolomic approaches to fully characterize the enzymatic steps involved in this compound biosynthesis.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in the development of new agrochemical or pharmaceutical agents.

References

Sclerotigenin: Unraveling the Mechanism of a Fungal Insect Growth Regulator

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotigenin, a diazepine-containing secondary metabolite isolated from the fungus Penicillium sclerotigenum, has been identified as an insect growth regulator. Preliminary studies have demonstrated its ability to impede the development of certain insect larvae, such as Helicoverpa zea. However, a comprehensive understanding of its specific mechanism of action at the molecular and physiological level remains largely unelucidated. This technical guide synthesizes the currently available information on this compound and explores potential avenues for future research to fully characterize its mode of action. Due to the limited publicly available data, this document will also highlight the knowledge gaps that need to be addressed to develop this compound as a potential bio-insecticide.

Introduction

The search for novel and effective insect control agents with favorable environmental profiles is a continuous effort in agricultural and public health sectors. Natural products, owing to their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new insecticides. This compound, a pyrimidodiazepine compound produced by the fungus Penicillium sclerotigenum, has emerged as a molecule of interest due to its observed effects on insect growth. Initial findings indicate that this compound can reduce the growth rate of the first instar larvae of the corn earworm, Helicoverpa zea. However, the precise biochemical pathways and molecular targets affected by this compound are not yet known.

This document aims to provide a detailed overview of what is currently known about this compound's activity and to outline the necessary experimental approaches to define its mechanism of action as an insect growth regulator.

Current State of Knowledge

Information regarding the specific insecticidal properties of this compound is sparse in the available scientific literature. The primary reported activity is the reduction in the growth rate of H. zea larvae. The chemical structure of this compound, a diazepine derivative, suggests a potential for neurological effects, as many diazepines are known to interact with neurotransmitter receptors in other organisms. However, it is crucial to investigate its effects on insect-specific physiological processes, such as molting and metamorphosis, which are common targets for insect growth regulators.

Table 1: Summary of Known Biological Activity of this compound

| Parameter | Observation | Target Organism | Citation |

| Growth Regulation | Reduction in growth rate | Helicoverpa zea (first instar larvae) | [Data not available in search results] |

Note: Specific quantitative data such as LC50 (lethal concentration, 50%) and LD50 (lethal dose, 50%) for Helicoverpa zea, as well as detailed experimental protocols for the growth rate reduction assay, are not currently available in the public domain based on the conducted searches.

Investigating the Mechanism of Action: Proposed Experimental Workflows

To elucidate the mechanism of action of this compound, a series of targeted experimental investigations are required. The following workflows are proposed to systematically explore its potential effects on the key pathways governing insect growth and development.

Disruption of Chitin Synthesis

Chitin is a critical component of the insect exoskeleton, and its synthesis is a prime target for many insect growth regulators.

Experimental Workflow for Chitin Synthesis Inhibition Assay:

Caption: Workflow for assessing this compound's effect on chitin synthesis.

Interference with Ecdysone Signaling

Ecdysone, the insect molting hormone, plays a pivotal role in initiating and coordinating the molting process. Disruption of its signaling cascade can lead to developmental arrest.

Signaling Pathway of Ecdysone and Potential this compound Interference:

Caption: Hypothetical interference of this compound with the ecdysone signaling pathway.

Disruption of Juvenile Hormone Signaling

Juvenile hormone (JH) prevents metamorphosis in larval stages. A premature drop in JH levels or interference with its signaling can lead to precocious and lethal metamorphosis.

Logical Relationship of Juvenile Hormone Action and Potential Disruption:

Caption: Potential disruption points of this compound in the juvenile hormone pathway.

Future Directions and Conclusion

The identification of this compound as an insect growth regulator presents an exciting opportunity for the development of a novel bio-insecticide. However, the current understanding of its mechanism of action is rudimentary. To advance this compound from a laboratory observation to a viable pest management tool, a concerted research effort is required.

The immediate priorities for future research should include:

-

Determination of the lethal and sub-lethal concentrations (LC50/LD50 and EC50) of this compound against a panel of key insect pests. This will establish its potency and spectrum of activity.

-

Execution of the proposed experimental workflows to investigate its effects on chitin synthesis, ecdysone signaling, and juvenile hormone signaling.

-

Transcriptomic and proteomic studies of this compound-treated insects to identify differentially expressed genes and proteins, which can provide unbiased clues to its mode of action.

-

Target identification studies , such as affinity chromatography or yeast two-hybrid screens, to pinpoint the specific molecular binding partners of this compound.

Spectroscopic Profile of Sclerotigenin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sclerotigenin, a benzodiazepine natural product. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of this and related compounds. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆) [1]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 3.99 | d | 12.0 | H-19a |

| 4.18 | d | 12.0 | H-19b |

| 7.28 | t | 7.5 | H-3 |

| 7.35 | t | 7.5 | H-10 |

| 7.45 | d | 8.0 | H-4 |

| 7.62 | t | 7.5 | H-2 |

| 7.70 | t | 7.5 | H-11 |

| 7.80 | d | 8.0 | H-1 |

| 7.95 | d | 8.0 | H-12 |

| 8.15 | d | 8.0 | H-9 |

| 8.65 | br s | - | NH |

Table 2: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆) [1]

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 45.5 | C-19 |

| 120.5 | C-4a |

| 121.8 | C-8a |

| 124.5 | C-3 |

| 125.0 | C-10 |

| 126.2 | C-1 |

| 127.8 | C-12 |

| 132.5 | C-11 |

| 133.0 | C-2 |

| 135.0 | C-9 |

| 147.0 | C-12a |

| 148.5 | C-13a |

| 159.8 | C-6 |

| 164.0 | C-5 |

| 166.5 | C-13 |

IR Spectroscopic Data

The infrared spectrum of this compound was obtained from a solution in dichloromethane (CH₂Cl₂).

Table 3: IR Absorption Bands of this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3406 | N-H Stretching |

| 2928 | C-H Stretching (aliphatic) |

| 2854 | C-H Stretching (aliphatic) |

| 1695 | C=O Stretching (amide) |

| 1458 | C=C Stretching (aromatic) |

| 1263 | C-N Stretching |

UV-Vis Spectroscopic Data

The ultraviolet-visible spectrum of this compound was recorded in methanol (MeOH).

Table 4: UV-Vis Absorption Maxima of this compound [1]

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) |

| 235 | 7800 |

| 271 | 3700 |

| 311 | 1600 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Instrumentation: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., DEPT or standard ¹³C) is used.

-

The spectral width is set to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Film from Solution):

-

Sample Preparation: A small amount of this compound is dissolved in a volatile solvent like dichloromethane (CH₂Cl₂).

-

Film Deposition: A drop of the solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean, empty salt plate is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which provides information about the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A stock solution of this compound of known concentration is prepared in a UV-transparent solvent, such as methanol (MeOH). This solution may be further diluted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Cuvette Preparation: Two quartz cuvettes are cleaned and rinsed with the solvent. One is filled with the pure solvent to be used as a reference (blank), and the other is filled with the sample solution.

-

Spectral Acquisition: The cuvettes are placed in the spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the peaks in the spectrum.

Visualized Workflow and Biosynthetic Pathway

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Proposed Biosynthetic Pathway of this compound

Based on its chemical structure, this compound is proposed to be biosynthesized from two molecules of anthranilic acid and one molecule of glycine.[1] The following diagram illustrates this proposed pathway.

Caption: Proposed biosynthetic pathway of this compound.

References

Physical and chemical properties of Sclerotigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotigenin is a naturally occurring benzodiazepine metabolite isolated from the sclerotia of the fungus Penicillium sclerotigenum.[1][2] It has garnered scientific interest due to its notable anti-insectan properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its isolation and purification, and its proposed biosynthetic pathway.

Physical and Chemical Properties

This compound is a white solid with a molecular formula of C₁₆H₁₁N₃O₂.[2][3] Its molecular weight is approximately 277.28 g/mol .[3] The compound is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 277.28 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 235-238 °C | [1][2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][4][5] |

| CAS Number | 65641-84-1 | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Values | Reference |

| UV (MeOH) λmax (ε) | 235 (7800), 271 (3700), 311 (1600) nm | [2] |

| IR (CH₂Cl₂) νmax | 3406, 2928, 2854, 1695, 1458, 1263 cm⁻¹ | [2] |

| EIMS (70 eV) m/z | 277 (M⁺; 100), 276 (64), 248 (39), 220 (32), 192 (20), 102 (25), 76 (25) | [2] |

| FABMS (DTT-DTE matrix) m/z | 278 [(M + H)⁺, 100] | [2] |

| ¹H NMR (DMSO-d₆) | δ 3.99, 4.18 (inequivalent methylene protons) | [2] |

| ¹³C NMR | Data available in cited literature | [2] |

| HRFABMS (M + H)⁺ | obsd 278.0934, calcd for C₁₆H₁₁N₃O₂ + H, 278.0929 | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described in the literature.[2]

1. Fermentation and Extraction:

-

Penicillium sclerotigenum (NRRL 3461) is cultured on a solid substrate, such as corn kernels, to produce sclerotia.

-

The sclerotia are harvested and subjected to extraction with an organic solvent, typically methylene chloride (CH₂Cl₂), to obtain a crude extract.

2. Chromatographic Purification:

-

Step 1: Size-Exclusion Chromatography: The crude extract is fractionated using a Sephadex LH-20 column. This step separates compounds based on their size.

-

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing this compound are further purified by RP-HPLC. While specific parameters from the original isolation are not detailed, a general approach for peptide and small molecule purification can be adapted.[6][7][8]

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where this compound absorbs, such as 235 nm or 271 nm.[2]

-

Note: The precise HPLC conditions (e.g., column dimensions, flow rate, gradient profile) would require optimization for specific laboratory setups.

Biological Activity

This compound has been identified as an anti-insectan compound.[1][2] It demonstrates activity against the crop pest Helicoverpa zea (corn earworm).[2]

Signaling Pathways

Despite a thorough review of the available scientific literature, no specific signaling pathways that are modulated by this compound have been identified. The mechanism of action and the cellular targets responsible for its anti-insectan activity remain an area for future research.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to involve the condensation of two molecules of anthranilic acid with one molecule of glycine. This pathway is suggested by the structural similarity of this compound to the quinazolino benzodiazepinedione portion of asperlicin, a more complex fungal metabolite.[2]

Caption: Proposed biosynthetic pathway of this compound.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling integrates patterning and metabolism of the insect growth zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

Sclerotigenin: A Fungal Benzodiazepine with Anti-insectan Properties

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotigenin is a fungal secondary metabolite belonging to the quinazolinobenzodiazepine class of alkaloids. First isolated from the sclerotia of Penicillium sclerotigenum, this compound has garnered interest due to its notable anti-insectan activity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and relationship to other fungal benzodiazepines. The document includes structured data on its physicochemical and biological properties, detailed experimental protocols for its isolation and analysis, and visual diagrams of its proposed biosynthetic pathway to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the benzodiazepine alkaloids represent a fascinating class of compounds, some of which possess significant pharmacological activities. This compound (6,7-dihydroquinazolino[3,2-a][1][2]benzodiazepine-5,13-dione) is a benzodiazepine derivative produced by several species of Penicillium, including P. sclerotigenum, P. commune, and P. raistrickii.[3] It is the simplest member of the benzodiazepine-quinazolinone natural alkaloid family.[2] The core structure of this compound is a fused quinazolino-benzodiazepinedione system.[1] This compound has been identified as a potent anti-insectan agent, particularly against the crop pest Helicoverpa zea.[1][4]

This guide aims to consolidate the current knowledge on this compound, with a particular focus on its biosynthesis and its comparative context within the broader family of fungal benzodiazepines.

Physicochemical and Biological Properties

This compound possesses a unique chemical structure that dictates its physical and biological characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁N₃O₂ | [3] |

| Molecular Weight | 277.28 g/mol | [3] |

| IUPAC Name | 6,7-dihydroquinazolino[3,2-a][1][2]benzodiazepine-5,13-dione | [3] |

| CAS Number | 65641-84-1 | [5] |

| Biological Activity | Anti-insectan against Helicoverpa zea | [1][4] |

Table 1: Physicochemical and Biological Properties of this compound

Biosynthesis of this compound

The biosynthesis of fungal benzodiazepines, including this compound, is a complex process orchestrated by a series of dedicated enzymes. While the specific biosynthetic gene cluster for this compound in Penicillium sclerotigenum has not been explicitly characterized in published literature, a putative pathway can be proposed based on the known biosynthesis of related fungal benzodiazepines, such as asperlicin and benzomalvins, and the precursor feeding studies for this compound itself.

The biosynthesis of these complex molecules is primarily governed by Non-Ribosomal Peptide Synthetases (NRPSs). These large, multi-domain enzymes activate and link amino acid precursors in an assembly-line fashion. The proposed biosynthetic pathway for this compound involves the condensation of two molecules of anthranilic acid and one molecule of glycine.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is initiated by a multi-modular NRPS. The key steps are outlined below and illustrated in the accompanying diagrams.

-

Activation of Precursors: An NRPS adenylation (A) domain selects and activates two molecules of anthranilic acid and one molecule of glycine as their corresponding aminoacyl-adenylates.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) domains (also known as peptidyl carrier proteins or PCPs) within the NRPS.

-

Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids. The sequence of condensation is likely Glycine -> Anthranilic Acid -> Anthranilic Acid.

-

Cyclization and Ring Formation: The final steps involve intramolecular cyclization reactions to form the characteristic quinazolinone and benzodiazepine rings. This is thought to be catalyzed by a specialized domain, potentially a terminal condensation (CT) domain or a dedicated "benzodiazepine synthase" domain, which facilitates the release of the final product from the NRPS. This enzymatic control ensures the regioselectivity of the cyclization.

Comparison with Other Fungal Benzodiazepines

The biosynthetic logic of this compound production shares similarities with that of other fungal benzodiazepines, such as asperlicin and benzomalvins. These pathways also utilize NRPS machinery to assemble amino acid precursors.

-

Asperlicin: The biosynthesis of asperlicin is proposed to involve tryptophan, anthranilate, and leucine.

-

Benzomalvins: The benzomalvin biosynthetic gene cluster in Aspergillus terreus has been identified and consists of two NRPS genes and a methyltransferase. The NRPSs incorporate two molecules of anthranilate and one molecule of a hydrophobic amino acid (like phenylalanine).

The key difference in the biosynthesis of these compounds lies in the specific amino acid precursors incorporated by the respective NRPS adenylation domains. This highlights the modularity and evolutionary adaptability of fungal secondary metabolite biosynthesis.

Experimental Protocols

This section provides an overview of the methodologies for the production, extraction, and analysis of this compound.

Fungal Fermentation

-

Organism: Penicillium sclerotigenum (e.g., NRRL 3461).

-

Culture Medium: Solid-substrate fermentation on corn kernels has been successfully used for the production of sclerotia, which are rich in this compound.[1] Alternatively, liquid fermentation in appropriate media can be employed.

-

Incubation: Cultures are typically incubated under appropriate conditions of temperature and humidity to promote fungal growth and secondary metabolite production.

Extraction and Purification

A general workflow for the extraction and purification of this compound is presented below and in the accompanying diagram.

-

Extraction: The fungal biomass (sclerotia or mycelium) is harvested and extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or methanol.[1]

-

Initial Fractionation: The crude extract is subjected to column chromatography, for example, using Sephadex LH-20.[1]

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC to yield pure this compound.[1]

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the quantitative analysis of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: Detection can be performed at a wavelength corresponding to the UV absorbance maximum of this compound.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve prepared with known concentrations of purified this compound.

Conclusion

This compound represents an intriguing example of the chemical diversity found within fungal secondary metabolites. Its unique quinazolinobenzodiazepine structure and anti-insectan properties make it a valuable subject for further research. While its biosynthetic pathway is yet to be fully elucidated through genetic studies, comparisons with related fungal benzodiazepines provide a strong hypothetical framework centered around NRPS-mediated synthesis. The experimental protocols outlined in this guide provide a foundation for researchers to explore the production, isolation, and analysis of this and other related fungal natural products. Future work, including the identification and characterization of the this compound biosynthetic gene cluster, will be crucial for a complete understanding of its formation and for enabling synthetic biology approaches to produce novel analogs with potentially enhanced biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Beyond the Exoskeleton: A Technical Guide to the Untapped Biological Potential of Sclerotigenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotigenin, a benzodiazepine-quinazolinone alkaloid first identified for its potent insecticidal properties, represents a scaffold of significant, yet largely unexplored, therapeutic potential. Isolated from the sclerotia of Penicillium sclerotigenum, its structural relatives within the quinazolinone and benzodiazepine families have demonstrated a remarkable breadth of bioactivities. This technical guide delves into the prospective non-insecticidal applications of this compound, drawing upon the established pharmacological profiles of analogous compounds. We will explore potential cytotoxic, antimicrobial, and anti-inflammatory activities, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key cellular pathways and workflows to provide a comprehensive resource for future research and development.

Introduction: The Quinazolinone Core - A Privileged Scaffold

This compound belongs to the benzodiazepine-quinazolinone class of natural products. The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1] While this compound's primary documented activity is as an insect growth regulator against pests like Helicoverpa zea, its structural congeners, including the circumdatins and benzomalvins, exhibit a range of pharmacological effects that suggest a broader biological role for this compound itself.[2][3] This guide will extrapolate the potential of this compound by examining the established bioactivities of its structural class.

Potential Cytotoxic and Antitumor Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling molecules in cancer progression.[4][5][6] Structurally similar compounds to this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

Quantitative Data on Related Compounds

The following table summarizes the cytotoxic activity of various quinazolinone derivatives against several human cancer cell lines. This data suggests that this compound could be a valuable candidate for similar screening.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Quinazolinone derivative 8h | SKLU-1 (Lung) | 23.09 | [7] |

| MCF-7 (Breast) | 27.75 | [7] | |

| HepG-2 (Liver) | 30.19 | [7] | |

| Benzomalvin Derivatives | HCT116 (Colon) | Dose- and time-dependent cytotoxicity observed | [3][8] |

| N-arylbenzo[h]quinazoline-2-amine 4a | HuH-7 (Liver) | 1.7 - 6 µM | [9] |

| Caco-2 (Colon) | 1.7 - 6 µM | [9] | |

| MDA-MB-468 (Breast) | 1.7 - 6 µM | [9] | |

| HCT-116 (Colon) | 1.7 - 6 µM | [9] |

Postulated Mechanisms of Action

Studies on benzomalvins and other quinazolinone derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.[3][8] Key molecular events could involve the modulation of proteins such as PARP and the tumor suppressor p53.[3]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or a related compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Antimicrobial Activity

The quinazolinone scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal activities.[11][12][13][14] This suggests that this compound could possess antimicrobial properties worth investigating.

Quantitative Data on Related Compounds

The antimicrobial efficacy of quinazolinone derivatives has been demonstrated against a range of pathogens.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinazolinone derivatives | Staphylococcus aureus | Varies | [12][13] |

| Streptococcus pyogenes | Varies | [12] | |

| Escherichia coli | Varies | [12] | |

| Pseudomonas aeruginosa | Varies | [12] | |

| Aspergillus niger | Varies | [12] | |

| Candida albicans | Varies | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Activity

Benzodiazepine and quinazolinone derivatives have been reported to possess anti-inflammatory properties.[18][19][20] These effects are often attributed to the inhibition of key inflammatory mediators and enzymes.

Postulated Mechanisms of Action

The anti-inflammatory effects of related compounds are thought to be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[21][22] Additionally, stabilization of lysosomal membranes, preventing the release of pro-inflammatory enzymes, is another potential mechanism.[23]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

Inhibition of protein denaturation is a widely used in vitro assay to screen for anti-inflammatory activity.[21][23][24]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Conclusion and Future Directions

While this compound's insecticidal activity is well-documented, its structural similarity to a vast array of pharmacologically active benzodiazepine-quinazolinone alkaloids strongly suggests a rich, untapped potential for therapeutic applications. The evidence from related compounds points towards promising avenues of investigation in oncology, infectious diseases, and inflammatory disorders. The experimental protocols detailed in this guide provide a foundational framework for researchers to systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, will be crucial in elucidating the full therapeutic potential of this intriguing natural product and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Circumdatin H, a new inhibitor of mitochondrial NADH oxidase, from Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jst.vn [jst.vn]

- 8. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. researchgate.net [researchgate.net]

- 15. pdb.apec.org [pdb.apec.org]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 22. researchgate.net [researchgate.net]

- 23. ijcrt.org [ijcrt.org]

- 24. medwinpublishers.com [medwinpublishers.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sclerotigenin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies for producing sclerotigenin, a benzodiazepine-quinazolinone natural alkaloid with noted anti-insectan activity. The protocols described herein are based on established fluorous synthesis techniques, offering a robust and efficient route to the this compound scaffold and its analogues.

Introduction

This compound, isolated from the sclerotia of Penicillium sclerotigenum, belongs to the benzodiazepine-quinazolinone family of alkaloids. Its promising anti-insectan properties have made it a target of interest for synthetic chemists and drug discovery programs. The core structure, a 1,4-benzodiazepine-2,5-dione ring system, serves as a key intermediate in the synthesis of this compound and related biologically active compounds. The following protocols detail a fluorous synthesis approach, which facilitates purification through fluorous solid-phase extraction (F-SPE).

General Synthesis Workflow

The synthesis of the this compound ring skeleton involves a multi-step process starting from fluorous-tagged benzaldehyde. The key steps include reductive amination, coupling with anthranilic acid, cyclization to form the benzodiazepinedione core, and subsequent derivatization and deprotection steps.

Caption: General workflow for the synthesis of the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodiazepine-2,5-dione Intermediate

This protocol outlines the initial steps for the construction of the core benzodiazepinedione ring system using a fluorous-tagged starting material.

Materials:

-

Fluorous benzaldehyde (1)

-

Amino ester

-

Anthranilic acid

-

t-butylimino-tris(dimethylamino)phosphorane

-

2-Nitrobenzoic acid

-

Dichloromethane (CH₂Cl₂)

-

Dimethylformamide (DMF)

Procedure:

-

Reductive Amination: Perform a reductive amination of fluorous benzaldehyde (1) with an appropriate amino ester to yield compound 2.

-

Coupling Reaction: React compound 2 with an anthranilic acid to form the amide precursor.

-

Cyclization: The key 1,4-benzodiazepine-2,5-dione intermediate (4) is formed through a cyclization reaction.

-

Acylation: To a solution of the benzodiazepinedione (4) in CH₂Cl₂, add t-butylimino-tris(dimethylamino)phosphorane (10 equivalents) and 2-nitrobenzoic acid (2 equivalents).

-

Stir the reaction mixture for 10 minutes at room temperature.

-

Concentrate the mixture in a rotary evaporator.

-

Dissolve the residue in DMF (1 mL) and purify using a RapidTrace® SPE workstation with 2 g cartridges to afford the acylated product (5).

Protocol 2: Formation of the this compound Ring Skeleton

This protocol describes the subsequent steps to form the final quinazolinone ring of the this compound scaffold.

Materials:

-

Acylated benzodiazepinedione (5)

-

Zinc dust

-

Acetic acid

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Acetonitrile (MeCN)

-

Trifluoroacetic acid (TFA)-H₂O-Dimethyl sulfide (DMS) mixture (90:5:5)

-

Dimethylformamide (DMF)

Procedure:

-

Nitro Group Reduction: To a solution of compound 5 in acetic acid (1 mL), add zinc dust (20 equivalents).

-

Sonicate the mixture at room temperature for 2 hours.

-

Filter the zinc and dilute the filtrate with EtOAc.

-

Wash the organic layer with NaHCO₃ and brine.

-

Dry the EtOAc solution and concentrate it using a rotary evaporator.

-

Dissolve the residue in MeCN and purify by C18 HPLC to obtain the reduced product (6).

-

Deprotection: Stir a solution of compound 6 in a TFA-H₂O-DMS (90:5:5) mixture for 3 days.

-

Concentrate the reaction mixture in a rotary evaporator.

-

Dissolve the residue in DMF (1 mL) and purify using a RapidTrace® SPE workstation to yield the final this compound-type compound (7).

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the fluorous synthesis of the this compound scaffold.

| Step | Product | Yield (%) |

| Acylation of benzodiazepinedione | 5 | 72-90% |

| Reduction of the nitro group | 6 | 21-73% |

| Final deprotection | 7 | 63-100% |

Fluorous Solid-Phase Extraction (F-SPE) Workflow

The use of a fluorous-tagged protecting group allows for efficient purification of intermediates using F-SPE. This technique simplifies the purification process compared to traditional chromatographic methods.

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

Biological Activity and Potential Applications

This compound has demonstrated promising anti-insectan activity.[1] While the precise mechanism of action is still under investigation, its classification as a benzodiazepine-quinazolinone suggests potential interactions with neurotransmitter receptors or other critical physiological pathways in insects. Further research into the specific molecular targets of this compound could lead to the development of novel insecticides with unique modes of action. The synthetic protocols outlined here provide a valuable tool for generating this compound analogues for structure-activity relationship (SAR) studies, which are crucial for optimizing its biological activity and developing it into a viable pest management agent.

References

Mass Spectrometry Analysis of Sclerotigenin and its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotigenin is a polyketide-derived benzodiazepine-like secondary metabolite produced by fungi of the genus Penicillium, notably Penicillium sclerotigenum. As a member of the diverse azaphilone class of fungal pigments, this compound and its potential metabolites are of significant interest due to their unique chemical structures and potential bioactivities. This document provides detailed application notes and experimental protocols for the analysis of this compound and its putative metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in developing robust analytical workflows for the identification, and quantification of these compounds in complex matrices such as fungal cultures and biological samples.

Application Notes

Overview of LC-MS/MS for this compound Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the analysis of this compound and its metabolites due to its high sensitivity, selectivity, and ability to provide structural information. The methodology typically involves separation of the target analytes from a complex mixture by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by ionization and mass analysis.

Key Analytical Considerations:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for ionizing this compound and its metabolites, typically in positive ion mode, to generate protonated molecules [M+H]⁺.

-

Mass Analysis: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. A QqQ instrument is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while high-resolution instruments are advantageous for the identification of unknown metabolites and elucidation of fragmentation pathways.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ions, generating a characteristic pattern of product ions that can be used for structural confirmation and quantification. The fragmentation of the azaphilone core often involves characteristic losses of small neutral molecules.

Data Presentation: Quantitative Analysis

While specific quantitative data for this compound and its metabolites are not extensively available in the public domain, the following table provides a representative example of how such data would be structured for an LC-MS/MS analysis in MRM mode. The m/z values provided are hypothetical and based on the known structure of this compound and potential metabolic modifications (e.g., hydroxylation, demethylation). Researchers should determine these values empirically for their specific analytical setup.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 389.1 | 257.1 | 50 | 25 |

| 185.1 | 50 | 35 | ||

| Hydroxy-Sclerotigenin | 405.1 | 273.1 | 50 | 25 |

| 201.1 | 50 | 35 | ||

| Demethyl-Sclerotigenin | 375.1 | 243.1 | 50 | 25 |

| 171.1 | 50 | 35 |

Table 1: Representative MRM parameters for the quantitative analysis of this compound and its putative metabolites. These values are illustrative and require optimization.

Experimental Protocols

Sample Preparation: Extraction of this compound from Penicillium sclerotigenum Culture

This protocol describes the extraction of this compound and its metabolites from a fungal culture for subsequent LC-MS analysis.

Materials:

-

Penicillium sclerotigenum culture grown on a suitable solid or in a liquid medium.

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge and centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Harvesting: For solid cultures, excise the agar plugs containing the fungal mycelium. For liquid cultures, separate the mycelium from the broth by filtration or centrifugation.

-

Extraction:

-

Homogenize the mycelium and agar plugs (if applicable) in a sufficient volume of ethyl acetate (e.g., 3 x 20 mL) using a blender or homogenizer.

-

For liquid culture broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate three times in a separatory funnel.

-

-

Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Evaporation: Remove the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol or a methanol:water (1:1, v/v) solution.

-

Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. Optimization of these parameters is crucial for achieving desired performance.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with data-dependent MS/MS for identification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound and its metabolites.

Application Notes and Protocols for In Vivo Testing of Sclerotigenin in Insect Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotigenin, a secondary metabolite produced by various fungi, has demonstrated phytotoxic and antimicrobial properties. While its specific effects on insects have not been extensively documented, its biological activities in other systems suggest its potential as a bioactive compound for further investigation in insect models. These application notes provide a framework for the in vivo testing of this compound in two widely used insect models: the fruit fly (Drosophila melanogaster) and the greater wax moth (Galleria mellonella). The protocols outlined below are designed to assess the toxicity, immunomodulatory effects, and potential as a novel insecticide or antimicrobial agent.

Hypothesized Mechanism of Action

In the absence of direct studies on this compound's mechanism of action in insects, we hypothesize that it may act as an inhibitor of a key enzyme involved in the insect's immune response, specifically targeting a serine protease within the melanization cascade. The melanization pathway is a rapid and crucial component of the insect innate immune system, responsible for the encapsulation of foreign invaders and wound healing. Inhibition of this pathway could lead to increased susceptibility to infections and compromised immune function.

Hypothetical Signaling Pathway: this compound Inhibition of the Melanization Cascade

Caption: Hypothetical inhibition of a key serine protease in the insect melanization pathway by this compound.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described protocols. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Acute Toxicity of this compound in Drosophila melanogaster (Oral Administration)

| This compound Concentration (µg/g of food) | Number of Flies (n) | Mortality (%) after 72h | Average Lifespan (days) |

| 0 (Control) | 100 | 5 ± 1.2 | 45 ± 3.5 |

| 10 | 100 | 12 ± 2.5 | 38 ± 4.1 |

| 50 | 100 | 35 ± 4.1 | 25 ± 3.8 |

| 100 | 100 | 68 ± 5.3 | 12 ± 2.9 |

| 200 | 100 | 95 ± 3.0 | 4 ± 1.5 |

Table 2: Acute Toxicity of this compound in Galleria mellonella Larvae (Injection)

| This compound Dose (µ g/larva ) | Number of Larvae (n) | Mortality (%) after 24h | Melanization Score (0-4) |

| 0 (PBS Control) | 30 | 3 ± 1.5 | 0.2 ± 0.1 |

| 1 | 30 | 10 ± 2.1 | 0.5 ± 0.2 |

| 5 | 30 | 25 ± 3.8 | 1.8 ± 0.4 |

| 10 | 30 | 55 ± 4.5 | 3.2 ± 0.5 |

| 20 | 30 | 90 ± 3.3 | 3.9 ± 0.2 |

Table 3: Effect of this compound on Immune Response in Galleria mellonella Larvae Challenged with E. coli

| Treatment Group | Number of Larvae (n) | Survival (%) after 48h | Hemocyte Count (cells/µL) | Phenoloxidase Activity (ΔA490/min) |

| PBS Control | 20 | 100 | 2.5 x 10^6 ± 0.3 | 0.05 ± 0.01 |

| E. coli only | 20 | 20 ± 5.0 | 1.2 x 10^6 ± 0.2 | 0.45 ± 0.05 |

| E. coli + this compound (5 µg) | 20 | 5 ± 2.5 | 1.0 x 10^6 ± 0.3 | 0.15 ± 0.03 |

| This compound only (5 µg) | 20 | 95 ± 2.1 | 2.4 x 10^6 ± 0.4 | 0.06 ± 0.01 |

Experimental Protocols

Protocol 1: Acute Toxicity Assessment of this compound in Drosophila melanogaster via Oral Administration

This protocol determines the median lethal dose (LD50) and observes sublethal effects of this compound when administered orally to adult fruit flies.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, then diluted in water)

-

Standard Drosophila medium

-

Vials for housing flies

-

Adult Drosophila melanogaster (e.g., w1118 strain), 3-5 days old, mixed sexes

-

CO2 anesthesia apparatus

-

Incubator at 25°C with a 12:12h light:dark cycle

Procedure:

-

Preparation of this compound-containing food: a. Prepare standard Drosophila medium and cool to approximately 55-60°C. b. Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO). Note: The final concentration of the solvent in the food should be non-toxic (typically <1%). c. Add the this compound stock solution to the cooled medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/g of food). Prepare a control food with the solvent alone. d. Mix thoroughly and dispense 5-10 mL of the medium into each vial. Allow the food to solidify at room temperature.

-

Fly Exposure: a. Anesthetize adult flies with CO2. b. Place 20-25 flies into each vial containing the control or this compound-laced food. Prepare at least 5 replicate vials for each concentration. c. Place the vials in an incubator at 25°C.

-

Data Collection: a. Record the number of dead flies in each vial every 24 hours for at least 7 days. b. Calculate the percentage mortality at each time point for each concentration. c. Observe any behavioral changes (e.g., lethargy, uncoordinated movement) in the surviving flies.

Caption: Workflow for assessing the oral toxicity of this compound in Drosophila melanogaster.

Protocol 2: Acute Toxicity and Immune Response Assessment of this compound in Galleria mellonella Larvae

This protocol evaluates the toxicity of this compound when injected into the hemocoel of G. mellonella larvae and assesses its impact on key immune parameters.

Materials:

-

This compound (dissolved in phosphate-buffered saline, PBS; a minimal amount of a co-solvent like DMSO may be used if necessary)

-

Final instar Galleria mellonella larvae (200-300 mg)

-

10 µL Hamilton syringe with a 30-gauge needle

-

Sterile PBS

-

Incubator at 37°C

-

Hemocytometer

-

Spectrophotometer

Procedure:

-

Preparation of this compound Solution: a. Dissolve this compound in sterile PBS to achieve the desired concentrations (e.g., 0.1, 0.5, 1, 2 mg/mL). If a co-solvent is used, ensure the final concentration is non-toxic to the larvae. Prepare a PBS control with the same concentration of the co-solvent if applicable.

-

Larval Injection: a. Select healthy, active larvae of similar size and weight. b. Inject 10 µL of the this compound solution or PBS control into the hemocoel via the last left proleg. c. Place the injected larvae in a petri dish and incubate at 37°C in the dark.

-

Toxicity Assessment: a. Monitor larval survival at 24, 48, and 72 hours post-injection. b. Record the number of dead larvae (unresponsive to touch). c. Score the degree of melanization on a scale of 0 (no melanization) to 4 (completely black).

-

Immune Parameter Assessment (at a sub-lethal dose): a. At 24 hours post-injection, collect hemolymph from a separate cohort of larvae for each treatment group. b. Hemocyte Count: Dilute the hemolymph in an anticoagulant buffer and count the number of hemocytes using a hemocytometer. c. Phenoloxidase (PO) Activity Assay: i. Centrifuge the hemolymph to separate the plasma. ii. Add L-DOPA solution to the plasma. iii. Measure the change in absorbance at 490 nm over time using a spectrophotometer to determine PO activity.

Caption: Workflow for assessing the toxicity and immunomodulatory effects of this compound in Galleria mellonella larvae.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for the in vivo evaluation of this compound in established insect models. By systematically assessing its toxicity and impact on the insect immune system, researchers can elucidate its potential as a novel insecticide, an immunomodulatory agent, or a tool to study fundamental insect physiology. The hypothesized mechanism of action and the illustrative data tables serve as a guide for experimental design and data interpretation in this nascent area of research.

Application Notes and Protocols: Sclerotigenin Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotigenin is a benzodiazepine metabolite produced by fungi of the genus Penicillium, notably Penicillium sclerotigenum.[1] It has garnered interest due to its bioactivity as an insect growth regulator, showing efficacy against agricultural pests such as the caterpillar Helicoverpa zea.[1] As a member of the fungal benzodiazepine class, which also includes compounds like asperlicins and circumdatins, this compound is also a significant marker in the chemotaxonomy of Penicillium species.[1]

Accurate and reproducible research in the fields of natural product chemistry, agrochemical development, and mycotoxin analysis requires a well-characterized analytical standard of this compound. This document provides detailed protocols for the preparation, characterization, and use of a this compound analytical standard.

Physicochemical and Stability Data

A summary of the key physicochemical properties and stability information for this compound is provided in Table 1. This data is essential for the accurate preparation of stock solutions and for ensuring the integrity of the analytical standard over time.

Table 1: Physicochemical Properties and Stability of this compound

| Parameter | Value | Reference |

| IUPAC Name | 6,7-dihydroquinazolino[3,2-a][1]benzodiazepine-5,13-dione | PubChem |

| CAS Number | 65641-84-1 | [1] |

| Molecular Formula | C₁₆H₁₁N₃O₂ | [1] |

| Molecular Weight | 277.3 g/mol | [1] |

| Appearance | Light tan solid | [1] |

| Purity | >95% (as commercially available) | [1] |

| Melting Point | 235-238 °C | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | [1] |

| Storage (Solid) | -20°C | [1] |

| Storage (Solution) | Aliquoted in tightly sealed vials at -20°C for up to one month. | General Recommendation |

| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. |

Experimental Protocols

Preparation of this compound Analytical Standard from Penicillium sclerotigenum

This protocol describes a representative method for the isolation and purification of this compound from fungal culture to a purity suitable for an analytical standard. The workflow is depicted in Figure 1.

3.1.1. Fungal Cultivation and Extraction

-

Inoculation and Fermentation: Inoculate a sterile solid-state fermentation medium (e.g., rice or wheat bran) with a pure culture of Penicillium sclerotigenum. Incubate at 25-28°C in the dark for 21-28 days, or until significant fungal growth and sclerotia formation are observed.

-

Drying and Grinding: Harvest the fungal biomass and sclerotia and dry them at 40-50°C in a ventilated oven until a constant weight is achieved. Grind the dried material into a fine powder.

-

Solvent Extraction: Macerate the powdered fungal material with methanol (or a mixture of methanol and chloroform) at a ratio of 1:10 (w/v) for 24 hours at room temperature with continuous agitation. Repeat the extraction process three times.

-

Filtration and Concentration: Combine the solvent extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

3.1.2. Purification of this compound

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a minimal amount of methanol and partition it against an equal volume of n-hexane to remove nonpolar impurities. Discard the hexane layer. Subsequently, partition the methanolic layer against ethyl acetate. Collect the ethyl acetate fraction, which will contain this compound.

-

Column Chromatography: Concentrate the ethyl acetate fraction to dryness and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto a silica gel column packed in n-hexane. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 1:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). Pool the fractions containing the compound with the expected Rf value for this compound.

-

Recrystallization: Concentrate the pooled fractions to dryness. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature, followed by refrigeration to induce crystallization. Collect the crystals by filtration and wash with cold methanol. Repeat the recrystallization process until a high purity is achieved.

3.1.3. Characterization and Purity Assessment

The identity and purity of the prepared this compound standard should be confirmed using a combination of spectroscopic and chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of ≥98% is generally required for an analytical standard.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Use of this compound Analytical Standard in HPLC Analysis

This protocol provides a representative HPLC method for the quantification of this compound in a sample matrix.

3.2.1. Preparation of Stock and Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the this compound analytical standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

3.2.2. HPLC System and Conditions

A typical HPLC system equipped with a UV detector can be used. The parameters in Table 2 are a starting point and may require optimization.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

| Detector | UV-Vis Detector |

| Detection Wavelength | To be determined by UV scan (likely in the range of 254-370 nm) |

| Run Time | 10 minutes |

3.2.3. Calibration Curve and Quantification

-

Inject the working standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

-

Inject the sample solution (prepared using the same solvent as the standards) and determine the peak area for this compound.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Putative Signaling Pathway of this compound as an Insect Growth Regulator

As an insect growth regulator, this compound likely disrupts the normal development and metamorphosis of insects. While the specific molecular target of this compound has not been definitively elucidated, its effects are likely mediated through interference with key hormonal signaling pathways that control molting and development. The three primary pathways targeted by insect growth regulators are the juvenile hormone pathway, the ecdysone pathway, and chitin synthesis. Figure 2 illustrates a putative mechanism of action where this compound may act as an antagonist to the ecdysone receptor.

In this proposed pathway, this compound acts as an antagonist to the ecdysone receptor (EcR). By binding to the receptor, it prevents the natural ligand, ecdysone, from activating it. This blockage prevents the transcription of genes necessary for the production of proteins required for molting. The ultimate result is a failure in the molting process, leading to developmental arrest and mortality of the insect. It is also plausible that this compound could interfere with the juvenile hormone pathway or directly inhibit chitin synthesis, and further research is needed to elucidate the precise mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sclerotigenin Fermentation and Yield

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Sclerotigenin fermentation and yield optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is a bioactive secondary metabolite with anti-insectan properties. It is a benzodiazepine compound produced by the sclerotia of the fungus Penicillium sclerotigenum. This fungus was first isolated from tubers of the Chinese yam (Dioscorea batatas).